molecular formula C9H16O4 B000161 Azelaic acid CAS No. 123-99-9

Azelaic acid

Cat. No.: B000161
CAS No.: 123-99-9
M. Wt: 188.22 g/mol
InChI Key: BDJRBEYXGGNYIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azelaic acid, a naturally occurring saturated dicarboxylic acid, primarily targets skin bacteria that cause acne, such as Propionibacterium acnes and Staphylococcus epidermidis . It also targets the process of keratin production, which is crucial in the formation of skin, hair, and nails .

Mode of Action

This compound’s mode of action is multifaceted. It is thought to manifest its antibacterial effects by inhibiting the synthesis of cellular protein in both anaerobic and aerobic bacteria . Furthermore, it inhibits the production of keratin, preventing the buildup of dead skin cells that can trigger acne breakouts . This compound also inhibits tyrosinase, a key enzyme in the production of melanin, thereby addressing hyperpigmentation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the enzyme tyrosinase, thereby reducing melanin production and addressing hyperpigmentation . It also inhibits the production of keratin, which prevents the buildup of dead skin cells that can trigger acne breakouts . Furthermore, this compound has been shown to inhibit mitochondrial respiration and anaerobic glycolysis .

Pharmacokinetics

When applied topically, approximately 4% of this compound is absorbed through the skin . It is then distributed into all tissues. This compound is partially metabolized by beta oxidation in the liver . About 60% of the absorbed this compound is eliminated in the urine within 12 hours . The half-life of this compound is approximately 12 hours .

Result of Action

The primary result of this compound’s action is the reduction of acne and hyperpigmentation. By inhibiting the growth of acne-causing bacteria and promoting the turnover of skin cells, this compound helps to clear blocked pores and reduce acne . By inhibiting tyrosinase, it reduces melanin production, helping to address hyperpigmentation .

Action Environment

This compound creates an inhospitable environment for acne and malassezia-induced skin conditions, essentially starving them to death . Intracellular concentrations of this compound in P. acnes have been found to be over 90 times greater than that of the ambient tissue environment, indicating that the molecule is actively transported into the cell . A lower environmental pH may also enhance this dicarboxylic acid’s bactericidal effects .

Biochemical Analysis

Biochemical Properties

Azelaic acid interacts with several enzymes, proteins, and other biomolecules. It is a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . It inhibits the production of keratin, a protein found in skin, nails, and hair, which prevents the buildup of dead skin cells that can trigger acne breakouts . It also has antibacterial properties, effectively killing acne-causing bacteria .

Cellular Effects

This compound influences cell function in various ways. It addresses hyperpigmentation by decreasing melanin production, a natural pigment responsible for producing color in the skin . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism . By encouraging cell turnover, it revitalizes skin and reduces the look of scarring .

Molecular Mechanism

It is thought to manifest its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes . It also inhibits tyrosinase and other oxidoreductases in vitro and inhibits mitochondrial respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. Over time, it has been observed to have a marked effect against S. aureus, and S. epidermidis

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study on rats, this compound was administered orally for 28 days with doses (20, 40, and 80 mg/kg) in a Complete Freund’s Adjuvant (CFA) induced arthritis model

Metabolic Pathways

This compound is involved in several metabolic pathways. It is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source .

Transport and Distribution

This compound is well situated to participate in long-distance signaling during systemic acquired resistance (SAR). It localizes to all living cell types of the vasculature, including companion cells and sieve elements .

Subcellular Localization

This compound is localized to cell surface, including cell wall and plasma membrane

Chemical Reactions Analysis

Types of Reactions: Azelaic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

nonanedioic acid
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InChI

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)
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InChI Key

BDJRBEYXGGNYIS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCC(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
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Related CAS

26776-28-3, Array
Record name Nonanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID8021640
Record name Nonanedioic acid
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Molecular Weight

188.22 g/mol
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Physical Description

Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid
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Boiling Point

357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg
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Flash Point

210 °C (closed cup)
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Solubility

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL
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Density

1.225 g/cu cm at 25 °C
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Vapor Pressure

0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism of action of azelaic acid is not known. It is thought that azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes. In aerobic bacteria, azelaic acid reversibly inhibits several oxidoreductive enzymes including tyrosinase, mitochondrial enzymes of the respiratory chain, thioredoxin reductase, 5-alpha-reductase, and DNA polymerases. In anaerobic bacteria, azelaic acid impedes glycolysis. Along with these actions, azelaic acid also improves acne vulgaris by normalizing the keratin process and decreasing microcomedo formation. Azelaic acid may be effective against both inflamed and noninflamed lesions. Specifically, azelaic acid reduces the thickness of the stratum corneum, shrinks keratohyalin granules by reducing the amount and distribution of filaggrin (a component of keratohyalin) in epidermal layers, and lowers the number of keratohyalin granules., Azelaic acid, and other saturated dicarboxylic acids (C9-C12), are shown to be competitive inhibitors of tyrosinase (KI azelaic acid = 2.73 X 10(-3) M) and of membrane-associated thioredoxin reductase (KI azelaic acid = 1.25 X 10(-5) M). The monomethyl ester of azelaic acid does not inhibit thioredoxin reductase, but it does inhibit tyrosinase, although double the concentration is necessary compared with azelaic acid (KI azelaic acid monomethyl ester = 5.24 X 10(-3) M). Neither azelaic acid nor its monomethyl ester inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine. Therefore, the weak inhibitory action of azelaic acid on tyrosinase appears to be due to the competition of a single carboxylate group on this inhibitor for the alpha-carboxylate binding site of the L-tyrosine substrate on the enzyme active site. Based on the inhibitor constant on tyrosinase, at least cytotoxic levels of azelaic acid would be required for the direct inhibition of melanin biosynthesis in melanosomes if this mechanism is responsible for depigmentation in the hyperpigmentation disorders lentigo maligna and melasma. Alternatively only 10(-5) M azelaic acid is required to inhibit thioredoxin reductase. This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction between reduced thioredoxin and tyrosinase. Furthermore, the thioredoxin reductase/thioredoxin system is shown to be a principal electron donor for the ribonucleotide reductases which regulates DNA synthesis., The exact mechanism of action of topically applied azelaic acid in the treatment of acne vulgaris has not been fully elucidated; however, the effect appears to result partly from the antibacterial activity of the drug. Azelaic acid inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin by inhibiting protein synthesis. In addition, the drug also may inhibit follicular keratinization, which may prevent development or maintenance of comedones. Azelaic acid usually is bacteriostatic in action, but may be bactericidal in high concentrations against P. acnes and Staphylococcus epidermidis. Azelaic acid also exhibits antiproliferative effects against hyperactive and abnormal melanocytes but does not exhibit an appreciable depigmenting effect on normally pigmented skin.
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Color/Form

Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles

CAS No.

123-99-9, 26776-28-3
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Melting Point

160.5 °C, 106.5 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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